1-(4-fluorobenzyl)-2-oxo-N'-(3-phenylpropanoyl)-1,2-dihydropyridine-3-carbohydrazide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

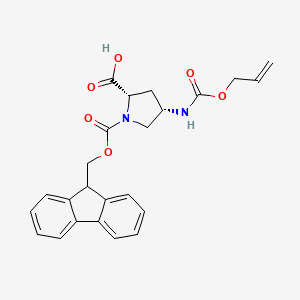

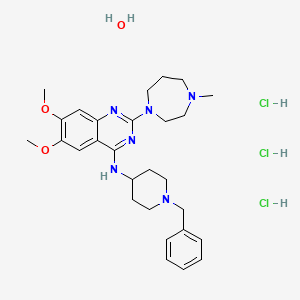

1-(4-fluorobenzyl)-2-oxo-N'-(3-phenylpropanoyl)-1,2-dihydropyridine-3-carbohydrazide is a useful research compound. Its molecular formula is C22H20FN3O3 and its molecular weight is 393.418. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Spectrochemical and Theoretical Approaches for Sensors

One area of application for related acylhydrazone derivatives involves the development of sensors for detecting specific ions. For instance, acylhydrazone compounds have been synthesized and characterized for their potential as fluoride ion sensors. These compounds exhibit a specific response towards fluoride ions when studied through colorimetric and spectrofluorometric methods. The interaction with fluoride ions has been further analyzed using fluorescence spectroscopy and theoretical calculations, providing insights into the binding affinity and mechanism of action (Jose et al., 2018).

Synthesis of Glycopeptides

Another application involves the use of fluorobenzoyl groups as protective groups in the synthesis of glycopeptides. This approach aims to suppress beta-elimination of O-linked carbohydrates. The fluorobenzoyl groups offer advantages in glycosidic bond formation, including high stereoselectivity and reduced formation of ortho esters, while also being easier to remove, which is beneficial in the synthesis of complex biomolecules (Sjölin & Kihlberg, 2001).

Novel Synthesis Pathways

Research has also explored novel synthesis pathways for creating compounds with potential pharmaceutical applications. For example, a synthetic pathway leading to 4-fluoropyridines has been developed, utilizing 2-fluoroallylic alcohols in a series of rearrangements. This method provides a route to synthesize compounds with aryl substituents, which are of interest for pharmaceutical development due to their potential biological activities (Wittmann et al., 2006).

Catalytic and Magnetic Properties

Compounds within this class have also been studied for their catalytic and magnetic properties. For instance, Cu(II) complexes with aroylhydrazone ligands rich in N-donor sites have been synthesized and analyzed for their magnetic properties and catalytic performance in oxidation reactions. Such studies highlight the potential of these complexes in catalysis and materials science (Sutradhar et al., 2019).

Antagonist Molecular Probes

Furthermore, derivatives of 1,4-dihydropyridines have been designed as molecular probes for A3 adenosine receptors, demonstrating the potential of this chemical framework in the development of selective receptor antagonists. These compounds could serve as tools for studying receptor function and as leads for therapeutic agent development (Li et al., 1999).

Eigenschaften

IUPAC Name |

1-[(4-fluorophenyl)methyl]-2-oxo-N'-(3-phenylpropanoyl)pyridine-3-carbohydrazide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20FN3O3/c23-18-11-8-17(9-12-18)15-26-14-4-7-19(22(26)29)21(28)25-24-20(27)13-10-16-5-2-1-3-6-16/h1-9,11-12,14H,10,13,15H2,(H,24,27)(H,25,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEOKSEFCLMHNNH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCC(=O)NNC(=O)C2=CC=CN(C2=O)CC3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20FN3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[2-(4-Phenoxyanilino)-1,3-thiazol-4-yl]acetic acid](/img/structure/B2704895.png)

![N-(3-chlorophenyl)-2-({6-[4-(4-methoxyphenyl)piperazin-1-yl]pyrimidin-4-yl}sulfanyl)acetamide](/img/structure/B2704897.png)

![3-Methylidene-1-[(1,3-oxazol-4-yl)methyl]piperidine](/img/structure/B2704900.png)

![(4-(2-chlorophenyl)piperazin-1-yl)(4H-furo[3,2-b]pyrrol-5-yl)methanone](/img/structure/B2704904.png)

![1-ethyl-6-fluoro-7-(morpholin-4-yl)-3-[3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl]-1,4-dihydroquinolin-4-one](/img/structure/B2704912.png)

![N-((1-cyclopentyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)-2-fluorobenzamide](/img/structure/B2704913.png)

![N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(4-chlorophenoxy)acetamide](/img/structure/B2704915.png)